molecular formula C19H19ClN4OS B4745905 4-(1,2-benzisothiazol-3-yl)-N-(2-chloro-4-methylphenyl)-1-piperazinecarboxamide

4-(1,2-benzisothiazol-3-yl)-N-(2-chloro-4-methylphenyl)-1-piperazinecarboxamide

Cat. No.: B4745905
M. Wt: 386.9 g/mol
InChI Key: VTNGWAPOXVMBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,2-benzisothiazol-3-yl)-N-(2-chloro-4-methylphenyl)-1-piperazinecarboxamide, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential use in medicinal chemistry. BZP has been shown to have a wide range of biological activities, including antipsychotic, anxiolytic, and analgesic effects.

Mechanism of Action

The exact mechanism of action of 4-(1,2-benzisothiazol-3-yl)-N-(2-chloro-4-methylphenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a dopamine and serotonin receptor agonist, which may contribute to its antipsychotic and anxiolytic effects. This compound has also been shown to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antipsychotic and anxiolytic effects. This compound has also been shown to decrease pain sensitivity in animal models, which may contribute to its analgesic effects.

Advantages and Limitations for Lab Experiments

4-(1,2-benzisothiazol-3-yl)-N-(2-chloro-4-methylphenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. This compound is also stable under a wide range of conditions, which makes it suitable for long-term storage. However, this compound has several limitations for lab experiments. It has a relatively short half-life and is rapidly metabolized in vivo, which may limit its usefulness in animal studies. This compound is also highly lipophilic, which may affect its distribution and pharmacokinetics in vivo.

Future Directions

There are several future directions for the study of 4-(1,2-benzisothiazol-3-yl)-N-(2-chloro-4-methylphenyl)-1-piperazinecarboxamide. One potential direction is the development of more potent and selective this compound analogs with improved pharmacokinetic and pharmacodynamic properties. Another potential direction is the investigation of the role of this compound in the treatment of various neuropsychiatric disorders, such as Parkinson's disease, schizophrenia, and anxiety disorders. Additionally, the development of novel drug delivery systems for this compound may improve its efficacy and reduce its side effects.

Scientific Research Applications

4-(1,2-benzisothiazol-3-yl)-N-(2-chloro-4-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential use in medicinal chemistry. It has been shown to have antipsychotic, anxiolytic, and analgesic effects in animal models. This compound has also been investigated for its potential use as a drug for the treatment of Parkinson's disease, schizophrenia, and anxiety disorders.

Properties

IUPAC Name

4-(1,2-benzothiazol-3-yl)-N-(2-chloro-4-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4OS/c1-13-6-7-16(15(20)12-13)21-19(25)24-10-8-23(9-11-24)18-14-4-2-3-5-17(14)26-22-18/h2-7,12H,8-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNGWAPOXVMBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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